((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic compound that belongs to the class of purine analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then functionalized with azido, acetyl, and benzoyl groups.
Purine Base Attachment: The functionalized ribofuranosyl moiety is then coupled with a chlorinated purine base under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine, potentially altering the biological activity of the compound.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA/RNA synthesis.
Industry: Used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids. The azido group can be involved in click chemistry reactions, while the purine base can mimic natural nucleotides, leading to incorporation into DNA or RNA and subsequent disruption of nucleic acid metabolism. This can result in the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-(2-deoxy-beta-D-ribofuranosyl)-9H-purine: Lacks the azido, acetyl, and benzoyl groups, leading to different biological activity.
9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the azido, acetyl, and benzoyl groups in 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine makes it unique in terms of its chemical reactivity and potential biological applications. These functional groups can enhance its ability to interact with biological molecules and may provide opportunities for further chemical modifications.
Properties
Molecular Formula |
C19H16ClN7O5 |
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Molecular Weight |
457.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3/t12-,13-,15-,18-/m1/s1 |
InChI Key |
ZDNMMMGBJAJPOE-HOPMXRPOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
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